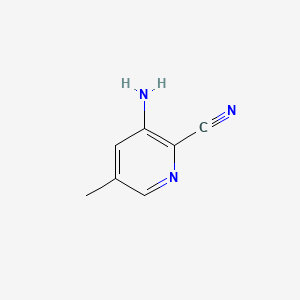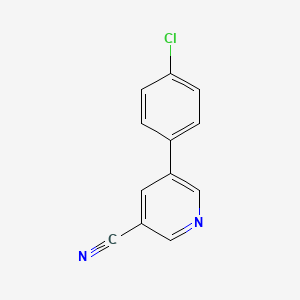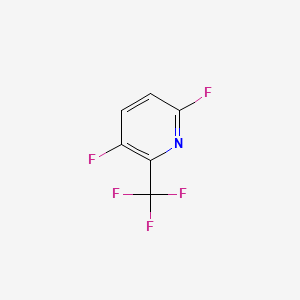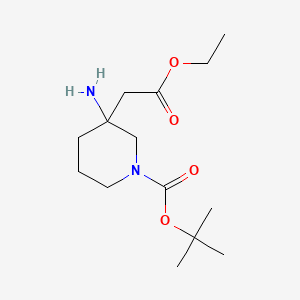
3-Amino-5-methylpyridine-2-carbonitrile
概要
説明
3-Amino-5-methylpyridine-2-carbonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
科学的研究の応用
Chemistry: 3-Amino-5-methylpyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial applications where specific functional groups are required .
作用機序
Target of Action
It is suggested that the compound may have potential use for the treatment of inflammatory bowel disease , indicating that it could target pathways related to inflammation and immune response.
Biochemical Pathways
, its potential use in treating inflammatory bowel disease suggests it may influence pathways related to inflammation and immune response.
Result of Action
Given its potential use in treating inflammatory bowel disease , it may have effects on immune cells and inflammatory processes.
生化学分析
Biochemical Properties
3-Amino-5-methylpyridine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to have antibacterial and bactericidal activity, which suggests interactions with bacterial cell wall synthesis enzymes and proteins involved in bacterial metabolism . The compound’s strong oil solubility and colorless denaturation properties also indicate potential interactions with lipid membranes and proteins involved in lipid metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell wall synthesis and metabolic processes, leading to cell death . Additionally, its potential to inhibit mold and bacteria indicates that it may interfere with fungal and bacterial cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and leading to cell death. The compound’s antibacterial and bactericidal properties suggest that it may also inhibit other essential enzymes involved in bacterial metabolism . Furthermore, its interactions with lipid membranes could disrupt membrane integrity and function, contributing to its antimicrobial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at 2-8°C and protected from light . Over time, its antibacterial and bactericidal activities may decrease due to degradation. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial and bactericidal activity without significant toxic effects. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in bacterial cell wall synthesis and metabolism . The compound’s antibacterial properties suggest that it may inhibit key enzymes in these pathways, leading to reduced metabolic flux and altered metabolite levels. Additionally, its interactions with lipid membranes indicate potential effects on lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s strong oil solubility suggests that it may be transported via lipid transporters and accumulate in lipid-rich tissues . Its distribution within cells may also be influenced by its interactions with lipid membranes and proteins involved in membrane transport.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely to localize in lipid membranes and other lipid-rich compartments within cells . Targeting signals and post-translational modifications may direct it to specific organelles, where it can exert its antibacterial and bactericidal effects. Its interactions with lipid membranes and proteins involved in membrane transport further influence its subcellular localization and activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 5-methylpyridine to form 5-methyl-2-nitropyridine. This intermediate is then reduced to 5-methyl-2-aminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: 3-Amino-5-methylpyridine-2-carbonitrile can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: 3-Nitro-5-methylpyridine-2-carbonitrile.
Reduction: 3-Amino-5-methylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
2-Amino-5-methylpyridine: Similar structure but lacks the nitrile group.
3-Amino-4-methylpyridine-2-carbonitrile: Similar but with the methyl group at the fourth position.
3-Amino-5-chloropyridine-2-carbonitrile: Similar but with a chlorine atom instead of a methyl group.
Uniqueness: 3-Amino-5-methylpyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of an amino group, a methyl group, and a nitrile group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-amino-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVNTMJPGTZBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694118 | |
| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001635-30-8 | |
| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581096.png)
![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)






